4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Overview
Description
4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a useful research compound. Its molecular formula is C11H13ClN4O and its molecular weight is 252.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine and its derivatives is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor .
Mode of Action
The compound acts as an extremely potent activator of the TRPA1 receptor
Biochemical Pathways
The TRPA1 receptor is known to transduce mechanical, thermal, and pain-related inflammatory signals . Activation of this receptor contributes to the perception of noxious stimuli and inflammatory hyperalgesia
Result of Action
The activation of the TRPA1 receptor by this compound could potentially lead to various physiological responses, including the perception of pain and inflammation . .
Biochemical Analysis
Biochemical Properties
4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to activate the human transient receptor potential ankyrin 1 (TRPA1) receptor, which is a key biological sensor . The interaction with TRPA1 involves binding to the receptor and inducing conformational changes that lead to its activation. This activation can result in the transduction of mechanical, thermal, and pain-related inflammatory signals .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TRPA1 by this compound can lead to the release of calcium ions, which play a pivotal role in various cellular processes . Additionally, it can affect the expression of genes involved in inflammatory responses and pain perception .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the TRPA1 receptor, causing a conformational change that activates the receptor . This activation can lead to the opening of ion channels and subsequent influx of calcium ions, which are critical for various cellular functions . Additionally, the compound may inhibit or activate other enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained activation of TRPA1 and prolonged cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively activate TRPA1 without causing significant adverse effects . At higher doses, it may induce toxic effects, including excessive activation of TRPA1, leading to cellular damage and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular function .
Properties
IUPAC Name |
4-(2-azidoethyl)-7-chloro-3,5-dihydro-2H-1,4-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHIHAYYTNYENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.